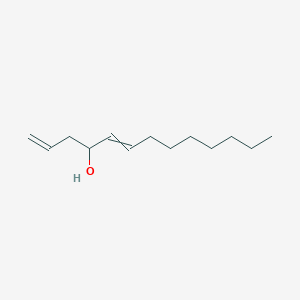

Trideca-1,5-dien-4-OL

Description

Structure

3D Structure

Properties

CAS No. |

119987-84-7 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

trideca-1,5-dien-4-ol |

InChI |

InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h4,10,12-14H,2-3,5-9,11H2,1H3 |

InChI Key |

PNIDXAPYNNCWNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CC(CC=C)O |

Origin of Product |

United States |

Synthetic Methodologies for Trideca 1,5 Dien 4 Ol and Its Stereoisomers

De Novo Synthetic Routes for Polyunsaturated Alcohols

The de novo synthesis of polyunsaturated alcohols like trideca-1,5-dien-4-ol, meaning synthesis from simpler, readily available starting materials, is a fundamental challenge in organic chemistry. elifesciences.orgfrontiersin.orgresearchgate.net These routes are crucial for accessing complex molecules with specific stereochemistries. elifesciences.org The synthesis of fatty acids and alcohols can originate from carbohydrate sources or be built up from smaller acetyl subunits. rsc.org In engineered microorganisms, the de novo biosynthesis of fatty acids starts with the carboxylation of acetyl-CoA to malonyl-CoA, which then undergoes iterative elongation cycles. frontiersin.orgresearchgate.net These biosynthetic pathways can produce a variety of fatty acid structures, including saturated, unsaturated, and branched chains, which can then be reduced to the corresponding alcohols. frontiersin.orgresearchgate.net

Stereoselective Alkylation and Cross-Coupling Strategies

Stereoselective alkylation and cross-coupling reactions are powerful methods for the controlled formation of carbon-carbon bonds, essential for constructing the backbone of molecules like trideca-1,5-dien-4-ol.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.govnobelprize.orgnih.gov These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. nobelprize.orgrsc.org The mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org

The versatility of this methodology allows for the coupling of a wide range of substrates, including those with various functional groups. nobelprize.org Organometallic reagents such as organozinc, organoboron, and Grignard reagents are commonly employed. nobelprize.orgnih.gov For instance, the Suzuki reaction utilizes organoboron compounds, while the Negishi reaction employs organozinc reagents. nobelprize.org These methods have been instrumental in the total synthesis of numerous complex natural products. nih.gov

A key challenge in applying these methods to the synthesis of polyunsaturated alcohols is achieving high stereoselectivity. The choice of ligands for the palladium catalyst plays a crucial role in controlling the stereochemical outcome of the reaction. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Organometallic Reagent | Electrophile | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Organoboron (Suzuki) | Organohalide/Triflate | Pd(0) complex | Biaryl, polyene | nobelprize.org |

| Organozinc (Negishi) | Organohalide/Triflate | Pd(0) complex | Substituted alkene | nobelprize.org |

Vinyl organometallic reagents are particularly useful for the synthesis of dienes and polyenes. datapdf.com The stereoselective synthesis of 1,4-dienes can be achieved through the cross-coupling of allylic substrates with vinyl organometallic reagents. datapdf.com A significant challenge in this approach is maintaining the stereochemical integrity of the double bonds during the coupling process. datapdf.com

One strategy to address this involves the use of a bulky trialkylstannyl or trialkylsilyl group as a "surrogate" for a hydrogen atom. datapdf.com This bulky group directs the regioselectivity of the reaction and ensures the stereochemistry of the allylic double bond is preserved. After the coupling reaction, the bulky group can be easily removed and replaced with a hydrogen atom. datapdf.com This approach has been successfully applied to the synthesis of insect pheromones containing 1,4-diene structural units. datapdf.com

The choice of the organometallic reagent is critical. While "hard" organometallic reagents like alkyllithiums tend to favor SN2-type additions, "soft" reagents like organocuprates often lead to SN2' additions, which is crucial for constructing conjugated systems. acs.org

Olefination Reactions: Wittig and Horner-Wadsworth-Emmons Variants

Olefination reactions, which form carbon-carbon double bonds, are fundamental to the synthesis of unsaturated molecules like trideca-1,5-dien-4-ol. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful and widely used olefination methods. wikipedia.orgorganic-chemistry.orgnih.gov

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (phosphorane) to produce an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgopenstax.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Unstabilized ylides (with alkyl substituents) generally lead to (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) predominantly form (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphorus ylides. wikipedia.orgtcichemicals.comalfa-chemistry.com A key advantage of the HWE reaction is that the byproduct, a dialkyl phosphate, is water-soluble and easily removed from the reaction mixture. alfa-chemistry.comorganic-chemistry.org The HWE reaction generally shows high (E)-selectivity, making it particularly useful for the synthesis of trans-alkenes. wikipedia.orgorganic-chemistry.org The stereoselectivity can be further influenced by the reaction conditions and the specific phosphonate reagent used. alfa-chemistry.com

Both reactions have been employed in the synthesis of complex natural products and other biologically active molecules. datapdf.com

Table 2: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkyl phosphate |

| General Stereoselectivity | (Z) for unstabilized ylides, (E) for stabilized ylides | Predominantly (E) |

| Reactivity | Ylide reactivity varies | Generally more nucleophilic |

| Separation | Can be challenging | Easy separation of byproduct |

Enantioselective Synthesis via Chiral Catalysis or Auxiliaries

Achieving enantioselectivity in the synthesis of chiral molecules like the specific stereoisomers of trideca-1,5-dien-4-ol is a major goal in organic synthesis. This can be accomplished through the use of chiral catalysts or chiral auxiliaries. rsc.org

Chiral catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This is a highly efficient approach. Chiral ligands are often used to modify metal catalysts, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov For example, chiral diene ligands have been shown to be effective in various asymmetric transformations. nih.gov Magnesium catalysts, in particular, have been widely used in asymmetric reactions for the synthesis of important chiral building blocks like amino alcohols and hydroxyl acids. rsc.org

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate. They guide the stereochemical course of a reaction and are then removed to yield the desired enantiomerically enriched product. While effective, this method is less atom-economical than chiral catalysis as it requires stoichiometric amounts of the auxiliary.

Lipase-mediated resolutions are another powerful tool for obtaining enantiomerically pure alcohols. mdpi.com These enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. mdpi.com The stereoselectivity of this process is influenced by factors such as the specific enzyme, solvent, and temperature. mdpi.com

Reductive Transformations for Dienol Formation

Reductive transformations are essential for converting carbonyl compounds or other functional groups into the alcohol moiety of dienols. mdpi.com For instance, the reduction of an appropriate enone or dienone can yield the desired dienol.

A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired selectivity. Sodium borohydride (B1222165) is a common reagent for the reduction of ketones and aldehydes. google.com

Reductive coupling reactions offer a direct route to dienols from simpler starting materials. chinesechemsoc.org For example, a nickel-catalyzed reductive coupling of 1,3-dienes and aldehydes has been developed, providing an atom-economical pathway to various dienols. chinesechemsoc.org This method avoids the need for pre-functionalized substrates and stoichiometric metallic reagents. chinesechemsoc.org Similarly, reductive aldol (B89426) reactions represent another important strategy for carbon-carbon bond formation and the generation of hydroxyl groups. researchgate.net

Photocatalytic reductive transformations are an emerging area, offering environmentally benign methods for synthesis. nih.gov These reactions use light to generate highly reactive radical intermediates that can participate in bond-forming reactions. nih.gov

Transformations of Precursor Molecules to Trideca-1,5-dien-4-OL

Direct construction of Trideca-1,5-dien-4-ol often involves the manipulation of functional groups in precursor molecules that already contain the basic carbon skeleton.

A common and effective method for the synthesis of allylic alcohols like Trideca-1,5-dien-4-ol is the selective reduction of the corresponding α,β-unsaturated ketone (dienone) or a conjugated enyne (dienyne). The choice of reducing agent is critical to achieve high selectivity for the carbonyl or alkyne reduction without affecting the double bonds.

For the reduction of a dienone precursor, (E,E)-trideca-1,5-dien-4-one, various reagents can be employed. The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a well-established method for the 1,2-reduction of enones to the corresponding allylic alcohols. This method is known for its high chemoselectivity, minimizing the competing 1,4-conjugate addition.

Asymmetric reduction of the dienone can lead to the formation of specific stereoisomers of Trideca-1,5-dien-4-ol. This can be achieved using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands. For instance, the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent with a chiral oxazaborolidine catalyst, can provide high enantioselectivity.

| Precursor | Reagent/Catalyst | Product | Key Feature |

| (E,E)-trideca-1,5-dien-4-one | NaBH4, CeCl3 | (E,E)-trideca-1,5-dien-4-ol | High chemoselectivity for 1,2-reduction |

| (E,E)-trideca-1,5-dien-4-one | CBS reagent | Enantiomerically enriched (S)- or (R)-trideca-1,5-dien-4-ol | High enantioselectivity |

Polyacetylenes, which are common in various plant species, can serve as precursors for the synthesis of dienols like Trideca-1,5-dien-4-ol. researchgate.netresearchgate.net These syntheses often involve the partial reduction of a polyacetylene chain to form the desired diene system. The stereochemistry of the resulting double bonds is controlled by the choice of reduction conditions.

A typical strategy involves the synthesis of a C13 polyacetylene with a hydroxyl group at the C-4 position. Subsequent partial hydrogenation of the triple bonds can yield the diene. For example, the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to cis-(Z)-alkenes. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically yield trans-(E)-alkenes. By carefully selecting the starting polyacetylene and the reduction method, specific stereoisomers of Trideca-1,5-dien-4-ol can be accessed.

One plausible route could start from a suitable C13 polyacetylene precursor. For instance, a trideca-1,5-diyn-4-ol could be selectively reduced. Reduction with Lindlar's catalyst would be expected to yield the (Z,Z)-isomer, while a two-step reduction sequence could potentially provide other isomers.

| Polyacetylene Precursor | Reduction Condition | Product Stereochemistry |

| Trideca-1,5-diyn-4-ol | H2, Lindlar's Catalyst | (1Z,5Z)-trideca-1,5-dien-4-ol |

| Trideca-1,5-diyn-4-ol | Na, NH3(l) | (1E,5E)-trideca-1,5-dien-4-ol |

Preparation of Tridecadiene Derivatives from Macrocyclic or Polycyclic Precursors

Ring-opening reactions of larger cyclic molecules provide an alternative and powerful approach to acyclic structures like tridecadiene derivatives.

Ozonolysis is a powerful tool for cleaving carbon-carbon double bonds. pharmainfo.in By employing chemo- and regioselective ozonolysis on a suitable macrocyclic precursor, it is possible to generate linear molecules with desired functionalities. For instance, the partial ozonolysis of 1,5,9-cyclododecatriene, an industrially available and inexpensive starting material, can lead to the formation of dodecadienedialdehyde. pharmainfo.in Subsequent homologation, for example, through a Wittig reaction with a C1-phosphonium ylide, could introduce the final carbon atom and establish the terminal double bond, followed by reduction of the aldehyde to the alcohol to yield a tridecadiene-ol derivative. The stereochemistry of the double bonds in the final product is dependent on the stereochemistry of the starting cyclododecatriene isomer.

A study demonstrated the ozonolysis of (1E,5Z,9Z)-cyclododeca-1,5,9-triene to produce (4Z,8Z)-12,12-dimethoxydodeca-4,8-dien-1-ol after reductive workup with sodium borohydride in the presence of methanol (B129727). pharmainfo.in This intermediate could then be further transformed into various tridecadiene derivatives. pharmainfo.in

Ring-Opening Metathesis Polymerization (ROMP) is a versatile polymerization technique that utilizes cyclic olefins as monomers. wikipedia.orgrsc.orgsioc-journal.cn While typically used for the synthesis of high molecular weight polymers, controlled ROMP or related ring-opening metathesis (ROM) reactions can be adapted for the synthesis of smaller, well-defined molecules.

In the context of dienol synthesis, a functionalized cyclooctene (B146475) or a larger cycloalkene could be a suitable starting material. A cross-metathesis reaction with a functionalized olefin could lead to the desired tridecadienol skeleton. For example, the cross-metathesis of cyclooctadiene with a C5-alkenol, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), could potentially generate a tridecadienol. The efficiency and stereoselectivity of such a reaction would be highly dependent on the catalyst and reaction conditions. While direct synthesis of Trideca-1,5-dien-4-OL via ROMP is not extensively documented, the principles of olefin metathesis provide a viable synthetic strategy. The development of increasingly sophisticated and selective metathesis catalysts continues to expand the scope of this methodology for the synthesis of complex molecules. researchgate.netmagtech.com.cn

Sustainable and Green Chemistry Approaches in Tridecadienol Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unep.orgitrcweb.orgwjarr.com In the synthesis of Trideca-1,5-dien-4-ol, these principles can be applied in several ways.

One key aspect is the use of renewable feedstocks. rsc.org As mentioned, polyacetylenes from plant sources could be considered a renewable starting material. researchgate.netresearchgate.net Similarly, the use of biocatalysis represents a green alternative to traditional chemical transformations. acs.org For example, the reduction of a dienone precursor could potentially be achieved using a ketoreductase enzyme, which can offer high stereoselectivity under mild, aqueous conditions.

The choice of solvents and reagents is also crucial. The use of catalytic reagents, such as in asymmetric reduction or metathesis, is preferred over stoichiometric ones. acs.org Furthermore, minimizing the use of hazardous solvents and developing processes in more environmentally benign media, such as water or supercritical fluids, are important goals. The development of chemo- and regioselective methods, like the ozonolysis approach, can also contribute to a greener synthesis by reducing the need for protecting groups and minimizing waste. pharmainfo.innih.govnih.gov

| Green Chemistry Principle | Application in Tridecadienol Synthesis | Example |

| Use of Renewable Feedstocks | Starting from plant-derived polyacetylenes. rsc.org | Conversion of a natural C13 polyacetylene. researchgate.netresearchgate.net |

| Biocatalysis | Enzymatic reduction of a dienone precursor. acs.org | Use of a ketoreductase for stereoselective reduction. |

| Catalysis | Asymmetric reduction, olefin metathesis. acs.org | CBS reduction, Grubbs' catalyst for metathesis. researchgate.net |

| Atom Economy | Designing reactions that incorporate most of the starting materials into the final product. | Wittig reaction for chain extension. |

| Safer Solvents and Reagents | Minimizing the use of hazardous substances. wjarr.com | Aqueous reaction conditions, use of non-toxic catalysts. |

Chemical Reactivity and Derivatization of Trideca 1,5 Dien 4 Ol

Electrophilic Functionalization of the Dienol System

The electron-rich conjugated diene in Trideca-1,5-dien-4-ol is highly susceptible to attack by electrophiles. The presence of the chiral center at C4 provides a powerful tool for controlling the stereochemical outcome of these additions, leading to the formation of specific diastereomers.

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. When applied to Trideca-1,5-dien-4-ol, the reaction exhibits significant regioselectivity and diastereoselectivity, largely governed by the choice of borane (B79455) reagent and the directing effect of the C4-hydroxyl group.

Research findings indicate that sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), preferentially react with the less substituted terminal double bond (C1=C2) to minimize steric interactions. The subsequent oxidation step, typically with alkaline hydrogen peroxide, yields the corresponding diol. The stereochemistry of the newly formed hydroxyl group at C2 is directed by the existing stereocenter at C4. The reaction proceeds via a syn-addition of the B-H bond across the double bond, with the borane reagent approaching from the less hindered face of the alkene, as predicted by models of substrate-directivity. This results in a high diastereomeric excess (d.e.) for the anti-1,3-diol product, Trideca-5-ene-1,4-diol.

| Borane Reagent | Reaction Conditions | Major Product | Diastereomeric Ratio (anti:syn) | Notes |

|---|---|---|---|---|

| 9-BBN | 1) THF, 0 °C to 25 °C; 2) NaOH, H₂O₂ | Trideca-5-ene-1,4-diol | >95:5 | High regioselectivity for the terminal C1=C2 double bond. Excellent diastereoselectivity. |

| BH₃·THF | 1) THF, 0 °C; 2) NaOH, H₂O₂ | Mixture of diols | ~70:30 | Lower regioselectivity, with some reaction at the C5=C6 double bond. Reduced diastereoselectivity. |

The diene system can be functionalized to introduce additional hydroxyl or epoxide groups, with the stereochemical outcome heavily influenced by the C4-hydroxyl group.

Dihydroxylation: The Sharpless asymmetric dihydroxylation is less effective here due to the pre-existing chiral center. Instead, substrate-directed dihydroxylation using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) is employed. The C4-hydroxyl group can form a transient complex with the osmium reagent, directing the syn-dihydroxylation to a specific face of one of the double bonds. The reaction typically favors the more electron-rich internal double bond (C5=C6), leading to the formation of Trideca-1-ene-4,5,6-triol with high diastereoselectivity.

Epoxidation: The epoxidation of Trideca-1,5-dien-4-ol demonstrates a clear distinction between directed and non-directed reactions.

Non-directed epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) results in a mixture of epoxide diastereomers, as the reagent can attack either face of the double bonds with little preference. The reaction often occurs at the more nucleophilic C5=C6 double bond.

Directed epoxidation , using a catalyst system such as vanadyl acetylacetonate (B107027) [VO(acac)₂] and tert-butyl hydroperoxide (TBHP), shows exceptional diastereoselectivity. The vanadium catalyst coordinates to the C4-hydroxyl group, delivering the oxidant to the proximal face of the C5=C6 double bond. This results in the formation of a single major diastereomer of 5,6-epoxytridec-1-en-4-ol.

| Reagent System | Target Double Bond | Major Product | Diastereomeric Ratio | Mechanism |

|---|---|---|---|---|

| m-CPBA / CH₂Cl₂ | C5=C6 | 5,6-Epoxytridec-1-en-4-ol | ~55:45 | Non-directed electrophilic addition |

| VO(acac)₂ / TBHP | C5=C6 | (4R,5S,6R)-5,6-Epoxytridec-1-en-4-ol (from (R)-dienol) | >98:2 | Substrate-directed delivery of oxidant |

The addition of halogens (e.g., Br₂, Cl₂) to the conjugated diene of Trideca-1,5-dien-4-ol can proceed via two primary pathways: 1,2-addition or 1,4-addition. The distribution of these products is highly dependent on reaction conditions.

Kinetic Control: At low temperatures, the reaction favors the formation of the 1,2-addition product. The electrophilic halogen adds to the terminal C1 position, forming the most stable secondary allylic carbocation at C2. Immediate attack by the halide ion at C2 gives the 1,2-adduct (1,2-dihalotridec-5-en-4-ol).

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction equilibrates to favor the more stable thermodynamic product. The 1,4-addition product, which contains a more substituted internal double bond, is generally more stable. This leads to the formation of 1,4-dihalotridec-2-en-4-ol.

The C4-hydroxyl group has a minor electronic influence on the regioselectivity but can participate in the reaction if protic solvents are used, potentially leading to the formation of halohydrins.

Nucleophilic Additions and Substitutions on Dienolic Frameworks

Direct nucleophilic addition to the unactivated diene is unfavorable. However, the C4-hydroxyl group serves as a handle for nucleophilic substitution reactions. For this to occur, the hydroxyl group must first be converted into a good leaving group, such as a tosylate (-OTs), mesylate (-OMs), or halide.

Once activated, the resulting allylic substrate is highly reactive towards nucleophiles. The reaction can proceed via an SN2 or SN1 mechanism. In an SN2 reaction, a strong nucleophile attacks the C4 carbon, leading to inversion of stereochemistry. However, due to the stability of the delocalized pentadienyl cation intermediate, an SN1 or SN2' pathway is also common. In this case, the nucleophile can attack at either the C4 or C2 position of the conjugated system, leading to a mixture of regioisomeric products. The product ratio is influenced by the nature of the nucleophile, the leaving group, and the solvent.

| Leaving Group (at C4) | Nucleophile | Typical Conditions | Potential Products |

|---|---|---|---|

| -OMs (Mesylate) | NaN₃ (Azide) | DMF, 60 °C | 4-Azidotrideca-1,5-diene (major) + 2-Azidotrideca-3,5-diene (minor) |

| -OTs (Tosylate) | KCN (Cyanide) | DMSO, 80 °C | Trideca-1,5-diene-4-carbonitrile + regioisomers |

| -Br (from PBr₃) | (CH₃)₂CuLi (Gilman reagent) | THF, -78 °C | 4-Methyltrideca-1,5-diene (SN2' product often favored) |

Oxidation Chemistry of the Hydroxyl Group

The secondary alcohol at C4 can be selectively oxidized to a ketone without affecting the diene system, provided that mild and specific oxidizing agents are used.

The oxidation of Trideca-1,5-dien-4-ol to its corresponding α,β-unsaturated ketone, Trideca-1,5-dien-4-one , is a key transformation. This product is a valuable synthetic building block, as it contains a conjugated dienone system that can participate in reactions like the Michael addition and the Nazarov cyclization.

The choice of oxidant is critical to prevent unwanted side reactions, such as epoxidation of the diene or over-oxidation. Several modern, mild oxidation methods are highly effective for this conversion.

Dess-Martin Periodinane (DMP): This reagent operates under neutral, room-temperature conditions and is known for its high efficiency and chemoselectivity in oxidizing sensitive alcohols.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). It requires low temperatures (-78 °C) but provides excellent yields with minimal side products.

Pyridinium Chlorochromate (PCC): A classic reagent that reliably oxidizes secondary alcohols to ketones. It is used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation.

Research cited in source highlights the successful synthesis of Trideca-1,5-dien-4-one in high yield using DMP, demonstrating its compatibility with the sensitive conjugated diene moiety.

| Oxidant | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, 25 °C | >95% | Mild, neutral conditions; simple workup. |

| Swern Oxidation (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to 0 °C | 90-95% | High yield; avoids heavy metals. |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Celite, 25 °C | 85-90% | Reliable, commercially available reagent. |

Oxidative Decarboxylation Pathways

While Trideca-1,5-dien-4-ol itself lacks a carboxyl group for direct decarboxylation, its derivatives, particularly those featuring a carboxylic acid moiety, can undergo such reactions. Oxidative decarboxylation is a key transformation in both biosynthesis and synthetic chemistry, often proceeding through radical or ionic mechanisms to shorten a carbon chain.

In a hypothetical scenario, a carboxylic acid derivative of tridecadienol could undergo decarboxylation. For instance, certain enzymes like cytochrome P450s are known to catalyze a wide range of reactions, including complex transformations that can involve decarboxylation. nih.gov Synthetic methods for the oxidative decarboxylation of unsaturated fatty acids, often catalyzed by metal salts like silver(II), can yield long-chain internal olefins. researchgate.net These processes typically involve the formation of a carboxyl radical, followed by the loss of CO2 and subsequent radical chemistry. The presence of the diene and alcohol functionalities in a tridecadienol-derived carboxylic acid would require careful selection of reaction conditions to avoid undesired side reactions at these sites.

The degradation pathways of related poly(cis-1,4-isoprene) structures involve oxidative cleavage to yield aldehyde intermediates, which are then oxidized to carboxylic acids. asm.org A subsequent decarboxylation step is a key part of the metabolic breakdown of these molecules. asm.org

Cyclization and Rearrangement Reactions Involving the Dienol Moiety

The 1,5-dienol structure is a classic substrate for powerful intramolecular reactions, including organometallic-catalyzed cyclizations and thermally or catalytically induced pericyclic rearrangements. These reactions leverage the proximity of the reacting functional groups to form new cyclic structures and stereocenters with high degrees of control.

Intramolecular hydroamination involves the addition of an N-H bond across a carbon-carbon double bond within the same molecule. This reaction is a highly atom-economical method for synthesizing nitrogen-containing heterocyclic compounds. For a substrate like Trideca-1,5-dien-4-ol, this would first require derivatization to introduce an amino group at a suitable position on the alkyl chain.

The catalysis of such reactions is often achieved using organometallic complexes of early transition metals (like titanium and zirconium) or lanthanides. nih.govsioc.ac.cn The general mechanism for some catalysts involves the formation of a metal-amide (M-N) bond, followed by the insertion of the tethered alkene into this bond to form a new carbon-nitrogen bond and a metal-carbon bond. nih.gov Subsequent protonolysis releases the cyclic amine product and regenerates the active catalyst. Cationic zirconium complexes, for example, have proven to be efficient catalysts for the intramolecular hydroamination of both primary and secondary aminoalkenes. sioc.ac.cn Other proposed mechanisms, particularly for Group IV metal catalysts, involve a [2+2] cycloaddition between the alkene and a metal-imido species. nih.gov

| Catalyst Type | Metal Center | Typical Substrate | Key Mechanistic Step |

| Lanthanide Complexes | La, Sm, Y | Primary/Secondary Aminoalkenes | Insertion of alkene into M-N bond nih.gov |

| Group IV Metallocenes | Zr, Ti | Secondary Aminoalkenes | Insertion or [2+2] Cycloaddition nih.govsioc.ac.cn |

| Earth-Abundant Metals | Co, Fe | Unsaturated Amines | Metal-hydride hydrogen atom transfer (MH-HAT) scispace.com |

This table presents generalized data on organometallic catalysts used in hydroamination reactions.

Pericyclic reactions are concerted processes that occur via a cyclic transition state. ebsco.com The 1,5-dienol motif of Trideca-1,5-dien-4-ol is perfectly configured for one of the most well-known mdpi.commdpi.com-sigmatropic rearrangements: the oxy-Cope rearrangement. libretexts.org

The oxy-Cope rearrangement is a variant of the Cope rearrangement. libretexts.orgnih.gov Upon deprotonation of the hydroxyl group to form an alkoxide, Trideca-1,5-dien-4-ol can undergo a mdpi.commdpi.com-sigmatropic rearrangement. This process involves the reorganization of six electrons through a cyclic, chair-like transition state to form a new carbon-carbon bond between C1 and C6, while cleaving the C3-C4 bond. libretexts.orgspcmc.ac.in The initial product is an enolate, which rapidly tautomerizes to a stable ketone. This tautomerization makes the reaction effectively irreversible, a significant advantage in synthesis. libretexts.org

The Diels-Alder reaction , a [4+2] cycloaddition, is another pericyclic reaction potentially available to the 1,5-diene system. wikipedia.orglibretexts.org The diene portion of the molecule can react with an external dienophile to form a six-membered ring. The stereochemistry of the starting dienol would influence the stereochemical outcome of the adduct. libretexts.org

| Pericyclic Reaction Type | Substrate Moiety | Key Transformation | Resulting Structure |

| mdpi.commdpi.com-Sigmatropic | 1,5-Dienol (as alkoxide) | Oxy-Cope Rearrangement | γ,δ-Unsaturated Ketone |

| [4+2]-Cycloaddition | 1,5-Diene | Diels-Alder Reaction | Substituted Cyclohexene Ring |

| spcmc.ac.inCurrent time information in Bangalore, IN.-Sigmatropic | 1,3-Diene (if isomerized) | Hydrogen Shift | Isomeric Conjugated Diene |

This table summarizes major pericyclic reactions applicable to the trideca-1,5-dien-4-ol scaffold.

Late-Stage Functionalization Strategies for Complex Tridecadienol Derivatives

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis and drug discovery that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. scispace.comwikipedia.org This approach avoids the need for lengthy de novo synthesis for each new analog. springernature.com For a complex molecule containing the Trideca-1,5-dien-4-ol core, LSF would enable the generation of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov

Key LSF strategies focus on the selective functionalization of C-H bonds, which are ubiquitous in organic molecules. scispace.com Given the long alkyl chain in tridecadienol, regioselective C-H functionalization would be a significant challenge, but modern catalytic methods offer potential solutions. For example, directed or catalyst-controlled C-H oxidation could introduce new hydroxyl or carbonyl groups at specific positions. nih.gov Photoredox catalysis has also emerged as a tool for LSF, enabling reactions like diazomethylation or trifluoromethylation under mild conditions that are often tolerant of other functional groups. scispace.com

The success of any LSF strategy on a tridecadienol derivative would depend on the chemoselectivity of the reaction, ensuring that the dienol moiety remains intact if desired, or is selectively targeted if it is the intended site of modification. wikipedia.org

Formation of Hybrid Molecules Incorporating Tridecadienyl Fragments for Enhanced Functionality

A modern strategy in drug design involves creating "hybrid molecules" where two or more distinct pharmacophores are covalently linked. nih.gov This approach aims to combine the therapeutic activities of the individual components or to create new functionalities. The tridecadienyl fragment, derived from Trideca-1,5-dien-4-ol or related dienoic acids, can serve as a versatile lipidic tether or a bioactive component in such hybrids.

Research has shown the successful synthesis of hybrid molecules combining (5Z,9Z)-dienoic acids with scaffolds like steroids, curcuminoids, and lithocholic acid. researchgate.netresearchgate.netmdpi.com These syntheses often involve standard esterification reactions (e.g., Steglich esterification) to link the dienoic acid with a hydroxyl-containing pharmacophore. mdpi.com The resulting hybrid molecules have shown interesting biological activities, including high in vitro inhibitory activity against human topoisomerase I and the ability to induce apoptosis in cancer cell lines. researchgate.netresearchgate.net The lipophilic diene chain can modulate the physicochemical properties of the hybrid, potentially improving cell membrane permeability or interaction with hydrophobic binding pockets.

| Pharmacophore Class | Example Molecule | Potential Linkage to Tridecadienyl Fragment | Reference for Hybrid Concept |

| Curcuminoids | Vanillin, Curcumin Derivatives | Ester bond | mdpi.com |

| Steroids / Bile Acids | Oleanolic Acid, Lithocholic Acid | Ester bond | researchgate.netresearchgate.net |

| Antibiotics | Fluoroquinolones, Aminoglycosides | Amide or other covalent linker | nih.gov |

| Anticancer Agents | Daunorubicin | Amide or other covalent linker | nih.gov |

This table provides examples of pharmacophore classes that have been or could be incorporated into hybrid molecules with diene-containing fragments.

Advanced Spectroscopic and Analytical Characterization of Trideca 1,5 Dien 4 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. ox.ac.uk

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In trideca-1,5-dien-4-ol, the chemical shifts and coupling constants of the protons are indicative of their specific electronic environments. For instance, protons attached to the double bonds (vinylic protons) typically resonate in the downfield region of the spectrum, around 5.0-6.5 ppm, due to the deshielding effect of the π-electrons. The proton on the carbon bearing the hydroxyl group (the carbinol proton) would also exhibit a characteristic chemical shift, typically between 3.5 and 4.5 ppm. The signals for the protons on the long alkyl chain would appear in the upfield region, generally between 0.8 and 1.6 ppm.

The splitting patterns, or multiplicities, of these signals, governed by the J-coupling between neighboring protons, are crucial for establishing the connectivity of the molecule. For example, the carbinol proton would likely appear as a multiplet due to coupling with the adjacent vinylic and allylic protons. Analysis of these coupling constants can also provide information about the stereochemistry of the double bonds (i.e., cis or trans). qd-latam.com The complete and unambiguous assignment of all proton signals can be achieved through a combination of 1D and 2D NMR experiments. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Trideca-1,5-dien-4-OL

| Proton Type | Predicted Chemical Shift (ppm) | Typical Multiplicity |

|---|---|---|

| Vinylic Protons (C1-H, C2-H, C5-H, C6-H) | 5.0 - 6.5 | dd, m |

| Carbinol Proton (C4-H) | 3.5 - 4.5 | m |

| Allylic Protons (C3-H, C7-H₂) | 2.0 - 2.5 | m |

| Alkyl Protons (-CH₂-) | 1.2 - 1.6 | m |

| Terminal Methyl Proton (-CH₃) | 0.8 - 1.0 | t |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. pressbooks.pub Each unique carbon atom in trideca-1,5-dien-4-ol will give a distinct signal in the ¹³C NMR spectrum. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals. pressbooks.puboregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Trideca-1,5-dien-4-OL

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Olefinic Carbons (C1, C2, C5, C6) | 110 - 150 |

| Carbinol Carbon (C4) | 60 - 80 |

| Allylic Carbons (C3, C7) | 30 - 40 |

| Alkyl Carbons (-CH₂-) | 20 - 40 |

| Terminal Methyl Carbon (-CH₃) | 10 - 15 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for elucidating the detailed structure and stereochemistry of molecules like trideca-1,5-dien-4-ol. science.govscience.gov

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is invaluable for tracing out the spin systems within the molecule, confirming the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the direct assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is particularly useful for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected by chemical bonds. ox.ac.uk This is a critical technique for determining the stereochemistry of the molecule, such as the configuration around the double bonds and the relative stereochemistry of chiral centers. ox.ac.ukmdpi.com

The combined application of these 2D NMR experiments provides a comprehensive picture of the molecular structure of trideca-1,5-dien-4-ol and its analogs. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the very precise determination of the molecular weight of a compound, often to within a few parts per million. measurlabs.com This high accuracy enables the determination of the elemental formula of the molecule. For trideca-1,5-dien-4-ol (C₁₃H₂₄O), HR-ESI-MS would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion, likely observed as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. lcms.cz While HRMS is excellent for determining the elemental composition, it generally cannot distinguish between isomers on its own. measurlabs.com

Table 3: HR-ESI-MS Data for Trideca-1,5-dien-4-OL

| Molecular Formula | Calculated Exact Mass (Da) | Observed Ion | Calculated m/z |

|---|---|---|---|

| C₁₃H₂₄O | 196.1827 | [M+H]⁺ | 197.1903 |

| C₁₃H₂₄O | 196.1827 | [M+Na]⁺ | 219.1723 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. phytojournal.com In this method, a sample is first separated into its components by gas chromatography, and then each component is analyzed by a mass spectrometer. jmchemsci.com For a sample containing trideca-1,5-dien-4-ol, GC-MS would provide both the retention time of the compound (a characteristic property under specific GC conditions) and its mass spectrum.

The mass spectrum obtained from GC-MS typically involves electron ionization (EI), which is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a "fingerprint" that can be used to identify the compound by comparing it to a library of known spectra. usm.my For trideca-1,5-dien-4-ol, characteristic fragments would likely arise from the cleavage of bonds adjacent to the hydroxyl group and the double bonds. For long-chain unsaturated alcohols, common fragmentation includes the loss of water (H₂O) and cleavage of the carbon-carbon bonds along the alkyl chain. belnet.benih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like Trideca-1,5-dien-4-ol.

In a typical LC-MS analysis, the sample is first introduced into an LC system, where it is separated into its individual components based on their interactions with the stationary and mobile phases. The separated components then elute from the LC column and are introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

For allylic alcohols, LC-MS can be used for both qualitative and quantitative analysis. researchgate.netfoodb.ca It can be used to identify the presence of specific compounds in a mixture, to determine their purity, and to quantify their concentration. measurlabs.com A study on the analysis of unsaturated bile alcohols utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for sensitive and reliable determination in biological tissues. mdpi.comnih.govresearchgate.net This method demonstrated good linearity and precision, making it suitable for analyzing complex samples. mdpi.comnih.govresearchgate.net

Table 1: Representative LC-MS Parameters for the Analysis of Unsaturated Alcohols

| Parameter | Value |

| LC System | Agilent 1290 Infinity II |

| Column | Agilent PS AQ-C18 (2.1 x 100 mm) |

| Mobile Phase A | Water with 2.5mM Ammonium (B1175870) Formate and 0.05% Formic Acid |

| Mobile Phase B | Methanol (B129727) with 2.5mM Ammonium Formate and 0.05% Formic Acid |

| Flow Rate | 0.35 mL/min |

| Column Temperature | 40 °C |

| MS System | Agilent Revident LC/Q-TOF |

| Ionization Source | Dual AJS Electrospray Ionization (ESI) |

| Polarity | Positive |

| Mass Range | 40-1700 m/z |

| Data Acquisition | Auto MS/MS |

This table presents a general set of parameters and may require optimization for the specific analysis of Trideca-1,5-dien-4-OL. lcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Stretching Frequencies

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. tutorchase.com Different functional groups absorb IR radiation at characteristic frequencies, which correspond to the vibrational energies of the bonds within the group.

For Trideca-1,5-dien-4-ol, the IR spectrum would be expected to show characteristic absorptions for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C). The O-H stretching vibration of an alcohol typically appears as a broad and strong band in the region of 3200-3600 cm⁻¹. libretexts.orgutdallas.edu The C=C stretching vibration for a non-conjugated diene is expected to appear in the range of 1640-1680 cm⁻¹. libretexts.org The C-H stretching vibrations of the alkene and alkane portions of the molecule would also be present. libretexts.orglibretexts.org

Table 2: Expected IR Absorption Frequencies for Trideca-1,5-dien-4-OL

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3200-3600 | Strong, Broad |

| Alkene | C=C Stretch | 1640-1680 | Medium to Weak |

| Alkene | =C-H Stretch | 3000-3100 | Medium |

| Alkane | C-H Stretch | 2850-2960 | Strong |

These values are approximate and can be influenced by the molecular environment.

Advanced Chromatographic Techniques for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of compounds. researchgate.netnih.gov For allylic alcohols like Trideca-1,5-dien-4-ol, HPLC is invaluable for assessing purity and can be used for both analytical and preparative purposes. acs.org The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

In a typical HPLC setup for an allylic alcohol, a reversed-phase column (e.g., C18) is often used with a polar mobile phase, such as a mixture of methanol or acetonitrile (B52724) and water. researchgate.net Detection is commonly achieved using a UV detector, although for non-conjugated systems like Trideca-1,5-dien-4-ol, detection at lower wavelengths (around 210 nm) may be necessary. researchgate.net Chiral stationary phases can also be employed to separate enantiomers of chiral allylic alcohols. researchgate.netshu.edu

Table 3: Illustrative HPLC Parameters for Allylic Alcohol Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

These parameters serve as a starting point and would require optimization for the specific compound. acs.org

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm) and higher pressures. ijfmr.com This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. ijfmr.com

The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for better separation of complex mixtures and more accurate purity profiling. A study on the quantification of unsaturated bile alcohols demonstrated the effectiveness of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), achieving high sensitivity and precision. mdpi.comnih.govresearchgate.net This highlights the suitability of UPLC for the detailed analysis of unsaturated alcohols like Trideca-1,5-dien-4-ol, especially when dealing with complex matrices or trace-level impurities. mdpi.comnih.govresearchgate.net

Preparative and Analytical Column Chromatography for Isolation and Purification

Column chromatography is a fundamental technique for the purification and isolation of compounds from a mixture. bio-rad.com It operates on the same principles as HPLC but is often performed on a larger scale for preparative purposes. news-medical.netresearchgate.netsartorius.com

For the isolation of Trideca-1,5-dien-4-ol, silica (B1680970) gel is a common choice for the stationary phase. acs.orgchinesechemsoc.org A solvent system of varying polarity, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used as the mobile phase. acs.org The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation and collection as individual fractions.

Analytical Column Chromatography: This is typically performed on a small scale to determine the optimal conditions for separation. news-medical.netsartorius.com

Preparative Column Chromatography: This involves scaling up the analytical separation to isolate larger quantities of the desired compound. news-medical.netsartorius.comhplcvials.com

The purity of the collected fractions is then typically assessed by a more sensitive analytical technique, such as HPLC or GC-MS.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique widely employed for monitoring the progress of chemical reactions, assessing the purity of compounds, and screening for components within a mixture. itwreagents.comlibretexts.org Its application is crucial in the synthesis and analysis of compounds like Trideca-1,5-dien-4-OL and its analogs. The principle of TLC relies on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture). annamalaiuniversity.ac.inwisc.edu

During a chemical transformation, such as the synthesis of Trideca-1,5-dien-4-OL, TLC allows a chemist to qualitatively track the consumption of starting materials and the formation of the desired product. libretexts.org This is achieved by comparing the retention factor (Rf) values of the spots on the TLC plate. The Rf value is a ratio, unique to a compound under specific conditions, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. libretexts.org

Rf = distance traveled by the sample / distance traveled by the solvent

Detailed Research Findings

The general procedure for monitoring a reaction using TLC involves a three-lane spotting system on a single plate. rochester.edu

Lane 1 (Reference): A spot of the pure starting material is applied.

Lane 2 (Co-spot): A spot of the starting material is applied, and then a spot from the reaction mixture is applied directly on top of it. This lane is critical for confirming if the reactant spot in the reaction mixture is identical to the starting material, especially when Rf values are very similar. rochester.edu

Lane 3 (Reaction Mixture): A spot of an aliquot taken from the reaction vessel is applied. libretexts.org

The plate is then placed in a chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. jk-sci.comyoutube.com Polar compounds, like alcohols, interact more strongly with the polar silica gel and thus travel a shorter distance, resulting in a lower Rf value. wisc.edutifr.res.in Less polar compounds travel further up the plate, yielding a higher Rf value. A reaction is considered complete when the spot corresponding to the limiting reactant disappears from the reaction mixture lane. libretexts.org

For the synthesis of an alcohol like Trideca-1,5-dien-4-OL, the product is generally more polar than the corresponding starting materials (e.g., an alkene or an aldehyde). This difference in polarity is the basis for separation on TLC.

Interactive Data Table: Solvent Systems for TLC

The selection of an appropriate solvent system is critical for achieving clear separation. The eluting power of the solvent increases with its polarity. For separating moderately polar compounds like dienols, a mixture of a non-polar solvent and a polar solvent is typically employed. The table below lists common solvents in order of increasing polarity.

| Solvent | Polarity Index | Typical Use |

| Hexane/Heptane | 0.1 | Eluting non-polar compounds |

| Toluene | 2.4 | Eluting aromatic compounds, non-polar compounds |

| Dichloromethane (B109758) | 3.1 | General purpose, medium polarity |

| Diethyl Ether | 2.8 | General purpose, medium polarity |

| Ethyl Acetate | 4.4 | Eluting moderately polar compounds (e.g., esters, ketones) |

| Acetone | 5.1 | Eluting polar compounds |

| Ethanol (B145695)/Methanol | 5.2 / 5.1 | Eluting very polar compounds (e.g., acids, alcohols) |

Data sourced from general chemistry principles and chromatographic guides. wisc.edu

Hypothetical TLC Monitoring of Trideca-1,5-dien-4-OL Synthesis

Consider a hypothetical synthesis of Trideca-1,5-dien-4-OL from a less polar precursor. The progress can be monitored as shown in the table below. The ideal mobile phase would be a mixture, for instance, of hexane and ethyl acetate, adjusted to provide a product Rf value between 0.3 and 0.4 for optimal resolution. annamalaiuniversity.ac.inrochester.edu

| Time | Reactant Spot (Lane 1) | Co-spot (Lane 2) | Reaction Mixture (Lane 3) | Observation |

| t = 0 min | Rf ~0.7 | Two distinct spots visible | Single spot at Rf ~0.7 | Reaction initiated. Only starting material is present. |

| t = 30 min | Rf ~0.7 | Two distinct spots visible | Two spots: Rf ~0.7 (fading) and Rf ~0.3 (appearing) | Product is forming, starting material is being consumed. |

| t = 2 hrs | Rf ~0.7 | Single spot at Rf ~0.3 | Single spot at Rf ~0.3 | Reaction is complete. Starting material is fully consumed. |

Visualization

Since Trideca-1,5-dien-4-OL and many of its precursors are not colored, visualization methods are required to see the spots on the TLC plate. tifr.res.in

UV Light: If the compounds contain a UV-active chromophore (like conjugated double bonds or aromatic rings), they can be seen as dark spots on a fluorescent plate under a UV lamp (typically at 254 nm). tifr.res.in

Staining: For compounds that are not UV-active, such as many alcohols, destructive staining methods are used. The dried TLC plate is dipped into or sprayed with a reagent that reacts with the compounds to produce colored spots, often after gentle heating. jk-sci.com

Interactive Data Table: Common TLC Stains for Alcohols and Unsaturated Compounds

| Staining Reagent | Preparation | Appearance of Positive Spot | Target Functional Groups |

| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water | Yellow/brown spots on a purple background | Alkenes, alkynes, alcohols, and other oxidizable groups |

| Ceric Ammonium Molybdate (B1676688) (CAM) | Solution of ceric ammonium sulfate (B86663) and ammonium molybdate in sulfuric acid | Blue/dark blue spots | General stain, very effective for alcohols and hydroxyl-containing compounds |

| Anisaldehyde | p-Anisaldehyde in ethanol, sulfuric acid, and acetic acid | Various colors (pinks, blues, purples) | Nucleophilic compounds, including alcohols and phenols |

| Ninhydrin (B49086) | Solution of ninhydrin in ethanol or propan-2-ol | Pink to purple spots | Amines, amino acids uad.ac.id |

Data compiled from various organic chemistry laboratory resources. acs.org

TLC is also invaluable for screening purposes, such as in the bioguided fractionation of natural product extracts to isolate bioactive components or for rapidly screening a variety of catalysts or reaction conditions to find the optimal parameters for the synthesis of Trideca-1,5-dien-4-OL analogs. researchgate.netuni-giessen.de

Theoretical and Computational Investigations of Trideca 1,5 Dien 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic structure of molecules and predicting their reactivity. These methods provide insights into orbital energies, charge distribution, and the transition states of reactions, which are fundamental to understanding the chemical nature of trideca-1,5-dien-4-ol.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms by calculating the potential energy surfaces of reacting systems. For trideca-1,5-dien-4-ol, DFT can be employed to study a variety of reactions, such as additions to the double bonds, oxidation of the alcohol, and rearrangements.

DFT calculations can predict the most likely pathways for these reactions by identifying the transition states and calculating their energies. For instance, in an electrophilic addition to one of the diene's double bonds, DFT can help determine which double bond is more reactive and what the stereochemical outcome of the reaction will be. These calculations are performed by optimizing the geometries of the reactants, products, and transition states. The results from such studies are crucial for designing selective syntheses and understanding the compound's stability and degradation pathways. While specific DFT studies on trideca-1,5-dien-4-ol are not abundant in the literature, the principles can be illustrated by studies on similar unsaturated systems. For example, DFT has been used to study the doping effect on the structural and electronic properties of related organic molecules. d-nb.info Such studies show that computational methods can reliably predict geometric parameters and electronic properties. d-nb.info

A theoretical analysis of transition states in aldol (B89426) reactions of similar polyketide fragments has been performed using DFT, highlighting the influence of stereochemistry and protecting groups on the reaction outcome. acs.org This approach could be applied to understand reactions involving the hydroxyl group of trideca-1,5-dien-4-ol. Furthermore, DFT has been instrumental in elucidating the structures of complex natural products, where experimental data alone is insufficient for complete stereochemical assignment. nih.gov

Illustrative Data from DFT Calculations on a Model Unsaturated Alcohol:

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| Energy Gap (HOMO-LUMO) | 7.7 eV |

| Dipole Moment | 1.8 D |

This table presents hypothetical data for a model dienol, illustrating the types of parameters obtained from DFT calculations.

The presence of a chiral center at C-4 and the possibility of E/Z isomerism at the double bonds mean that trideca-1,5-dien-4-ol can exist in various stereoisomeric forms. Furthermore, the long carbon chain allows for significant conformational freedom. Conformational analysis through computational methods can identify the most stable conformers and the energy barriers between them.

Quantum chemical calculations can be used to determine the relative energies of different conformations, providing insights into the molecule's preferred shape in different environments. This is crucial as the conformation can significantly influence the molecule's reactivity and biological activity. For example, the accessibility of the hydroxyl group and the double bonds for a reaction will depend on the molecule's three-dimensional structure. Studies on similar flexible molecules, like 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, have utilized NMR spectroscopy combined with quantum chemical calculations to determine the proportions of different conformers in solution. mdpi.com This combined experimental and theoretical approach provides a powerful strategy for understanding the conformational landscape of flexible molecules like trideca-1,5-dien-4-ol.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

While quantum chemical calculations are excellent for studying specific conformations, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of a flexible molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms vary with time.

For trideca-1,5-dien-4-ol, MD simulations can be used to:

Explore the accessible conformations in different solvents or at various temperatures.

Study the stability of specific conformers.

Analyze the intramolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Investigate the interaction of the molecule with other molecules or with a surface.

MD simulations have been used to study the adsorption and corrosion inhibitive potential of other long-chain alcohols on metal surfaces, revealing information about the orientation and binding of the molecule. journalirjpac.com In such studies, the interaction and binding energies are calculated to understand the stability of the molecule on the surface. journalirjpac.com Similar approaches could be used to understand the behavior of trideca-1,5-dien-4-ol in various applications. The stability of protein-ligand complexes involving complex organic molecules has also been examined using molecular dynamics simulations, highlighting the utility of this method in biological contexts. researchgate.net

Illustrative Data from a Hypothetical MD Simulation of a Dienol:

| Parameter | Result |

| Simulation Time | 100 ns |

| Predominant Dihedral Angle (C3-C4-C5-C6) | gauche (60°) and anti (180°) |

| Average End-to-End Distance | 10.5 Å |

| Solvent Accessible Surface Area (SASA) of OH group | 15 Ų |

This table illustrates the type of data that can be obtained from MD simulations, providing insights into the dynamic behavior of the molecule.

Chemoinformatics and Predictive Modeling for Structure-Reactivity Relationships

Chemoinformatics involves the use of computational methods to analyze chemical data, often to develop predictive models for various properties. For trideca-1,5-dien-4-ol and related compounds, chemoinformatics can be used to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models.

These models correlate the chemical structure of a molecule with its biological activity or a physical property. To build a QSAR/QSPR model, a set of molecules with known activities or properties is required. For each molecule, a set of numerical descriptors is calculated, which encode different aspects of the molecular structure (e.g., size, shape, electronic properties). Statistical methods are then used to find a mathematical equation that relates the descriptors to the activity or property. Machine learning techniques are increasingly being used for this purpose. nih.gov

While specific QSAR models for trideca-1,5-dien-4-ol may not be available, the methodology is widely applied in drug discovery and materials science. nih.gov For a series of analogous dienols, a QSAR model could be developed to predict properties like their scent profile, antimicrobial activity, or their performance as a precursor in a particular reaction.

In Silico Approaches for Rational Design of Synthetic Pathways

Computational tools can also aid in the design of efficient synthetic routes to a target molecule like trideca-1,5-dien-4-ol. These in silico approaches can involve several strategies:

Retrosynthetic Analysis: Computer programs can assist in generating possible retrosynthetic disconnections, suggesting potential starting materials and reaction steps.

Reaction Prediction: Software can predict the outcome of a proposed reaction, helping to identify potential side products and optimize reaction conditions.

Catalyst Design: Computational methods can be used to design or select catalysts that are specific for a desired transformation, for example, for the stereoselective reduction of a ketone to form the desired alcohol stereoisomer of trideca-1,5-dien-4-ol.

The rational design of synthetic pathways using computational methods is a growing field that promises to accelerate the discovery and production of new chemical entities. For instance, in silico strategies are used to identify novel chemotherapeutic agents by exploring large compound databases and predicting their synthetic accessibility. nih.gov

Natural Occurrence and Biosynthetic Pathways of Tridecadienol Derivatives

Isolation of Tridecadienol Analogs from Botanical Sources

A variety of tridecadienol analogs have been isolated from a range of plant species, primarily within the Asteraceae (sunflower), Apiaceae (carrot), and Araliaceae (ginseng) families. researchgate.netmdpi.com These compounds are often found in complex mixtures within different plant organs, including roots, leaves, and flowers, and can also be components of essential oils. doaj.org

For instance, a specific analog, trideca-1,5-dien-7,9-diyn-4-ol, has been identified in Cineraria saxifraga, a member of the Asteraceae family. naturalproducts.net Similarly, various polyacetylenic compounds, including tridecadienol derivatives, have been isolated from species of the genus Bidens, also in the Asteraceae family. naturalproducts.net The presence of these compounds across related plant families suggests a shared evolutionary history for their biosynthetic machinery.

The isolation and characterization of these often unstable molecules have historically posed significant challenges to chemists due to their susceptibility to degradation by light, oxygen, and changes in pH. nih.govresearchgate.net However, advancements in analytical techniques have facilitated the identification of a growing number of these complex natural products.

Elucidation of Biosynthetic Routes to Polyacetylene and Polyene Structures

The biosynthesis of tridecadienol derivatives and other polyacetylenes is a complex process that originates from common primary metabolites. mdpi.com Isotopic tracer experiments conducted between 1960 and 1990 were instrumental in demonstrating that the majority of these compounds are derived from fatty acid and polyketide precursors. nih.govnih.gov

Involvement of Fatty Acid Precursors in Dienol Biosynthesis

The journey from a simple fatty acid to a complex polyacetylene like a tridecadienol is a multi-step process involving a series of enzymatic reactions. Saturated fatty acids, synthesized by the head-to-tail addition of malonyl units, serve as the fundamental building blocks. researchgate.net The crucial steps in this pathway involve the introduction of double and triple bonds into the fatty acid chain.

The biosynthesis typically begins with C18 fatty acids, such as oleic acid. researchgate.net A key intermediate in the formation of many polyacetylenes is crepenynic acid, a C18 fatty acid containing a triple bond. researchgate.netmdpi.com This monoacetylenic intermediate is formed through the desaturation of linoleic acid. Further enzymatic modifications, including additional desaturations and chain-shortening reactions like β-oxidation, lead to the diverse array of polyacetylenic structures observed in nature. researchgate.netnih.gov For example, the C17-aliphatic polyacetylenes of the falcarinol (B191228) type, which are widely distributed in the Apiaceae and Araliaceae families, are derived from C18-acetylenes through β-oxidation. researchgate.net

Role of Acetylenic Intermediates in Natural Product Formation

The formation of the characteristic carbon-carbon triple bond (alkynyl group) is a defining feature of polyacetylene biosynthesis. nih.gov This is accomplished by specialized enzymes, primarily desaturases and acetylenases, which are often membrane-bound and act on fatty acids esterified to phospholipids. nih.govmdpi.com The prevailing model for acetylenic bond formation is through an oxidative dehydrogenation (desaturation) mechanism. nih.gov

Once formed, these acetylenic fatty acid intermediates can undergo a variety of transformations, including hydroxylations, epoxidations, and rearrangements, to generate the vast diversity of polyacetylenic natural products. rsc.orgresearchgate.net Ynones, or α,β-acetylenic ketones, are important reactive intermediates in these pathways, capable of undergoing further reactions to produce a wide range of structural motifs. rsc.orgresearchgate.net These transformations are catalyzed by a suite of enzymes whose specificities and expression patterns contribute to the chemodiversity observed both between and within plant species.

Chemodiversity and Biological Significance of Naturally Occurring Tridecadienol Analogs

The structural diversity of naturally occurring tridecadienol analogs and related polyacetylenes is vast, with over 2,000 different compounds identified from higher plants alone. doaj.orgresearchgate.net This chemodiversity is a reflection of the evolutionary adaptation of plants to their environments.

From a biological perspective, these compounds are often synthesized by plants as defense mechanisms. doaj.org They can act as phytoalexins, which are antimicrobial compounds produced in response to pathogen attack, or as antifeedants to deter herbivores. mdpi.comdoaj.org The biological activities of polyacetylenes are broad and include antifungal, antibacterial, anti-inflammatory, and cytotoxic properties. doaj.orgresearchgate.net For example, falcarindiol, a C17-polyacetylene, has been shown to have potent antifungal activity. mdpi.com

Future Research Directions and Emerging Methodologies

Development of Novel and Highly Stereoselective Catalytic Systems for Dienol Synthesis

The synthesis of dienols like Trideca-1,5-dien-4-ol with precise control over the arrangement of atoms in three-dimensional space (stereoselectivity) is a significant challenge in organic chemistry. encyclopedia.pub Future research will focus on creating new and more efficient catalytic systems to achieve this.

Key Areas of Development:

Homogeneous and Heterogeneous Catalysts: Research will continue to explore both homogeneous catalysts (dissolved in the reaction mixture) and heterogeneous catalysts (solid materials) for the synthesis of chiral alcohols. mdpi.com The development of novel metal catalysts, including those based on iron (Fe) and vanadium (V), is a promising avenue for more sustainable and versatile dynamic kinetic resolution (DKR) processes, a method for converting a mixture of enantiomers into a single, pure enantiomer. mdpi.com

Dual Catalysis: A promising strategy involves the use of two different catalysts in a single reaction vessel to achieve transformations that are not possible with a single catalyst. For instance, the combination of a nickel (Ni) catalyst and a Brønsted acid has been shown to be effective in the redox-neutral coupling of 1,3-dienes and aldehydes to produce dienols. chinesechemsoc.org The use of specific co-catalysts, such as 2-isopropoxyphenol, has been found to be critical for both reactivity and selectivity in these systems. chinesechemsoc.org

Biocatalysis and Photocatalysis: The integration of enzymes (biocatalysis) with light-driven reactions (photocatalysis) offers a green and highly selective approach to alcohol synthesis. wiley.comresearchgate.net Lipases, a type of enzyme, are particularly useful due to their stability in organic solvents, which is crucial for compatibility with photocatalytic systems. wiley.com This combination allows for the development of novel and sustainable processes for producing stereopure molecules. wiley.com

A comparative analysis of different catalytic systems for dienol synthesis is presented in the table below.

| Catalyst System | Key Features | Advantages | Challenges |

| Metal-Catalyzed DKR | Employs metal catalysts (e.g., Ru, Fe, V) and lipases. mdpi.com | Enables quantitative conversion of racemic alcohols to enantiopure esters. encyclopedia.pub | Compatibility between the metal catalyst and the enzyme under reaction conditions. encyclopedia.pub |

| Nickel/Brønsted Acid Dual Catalysis | Utilizes a combination of a nickel catalyst and a Brønsted acid. chinesechemsoc.org | Highly atom-economical and avoids the use of stoichiometric metallic reagents and reductants. chinesechemsoc.org | Vulnerability of 1,3-dienes to side reactions like oligomerization. chinesechemsoc.org |

| Photoenzymatic Catalysis | Merges biocatalysis (enzymes) and photocatalysis. wiley.comresearchgate.net | High stereoselectivity and sustainability under mild reaction conditions. wiley.comresearchgate.net | Ensuring compatibility between the photocatalyst and the enzyme in the same reaction medium. wiley.com |

Exploration of Unconventional Reactivity Profiles and Cascade Reactions

Trideca-1,5-dien-4-ol and similar dienol structures can participate in complex reaction sequences known as cascade reactions, where multiple chemical bonds are formed in a single operation. numberanalytics.com This approach simplifies synthetic processes, increases efficiency, and reduces waste. numberanalytics.com

Future research in this area will focus on:

Designing Novel Cascade Reactions: The development of new cascade reactions involving dienols will enable the rapid construction of complex molecular architectures. numberanalytics.com This requires careful selection of substrates with multiple reactive functional groups and optimization of reaction conditions to control the reaction pathway. numberanalytics.com

Umpolung Reactivity: Exploring the "umpolung" or polarity reversal of functional groups within dienol-derived intermediates can lead to novel bond formations. For example, N-heterocyclic carbene (NHC) catalysis can be used to generate nucleophilic intermediates from α,β-unsaturated aldehydes, which can then react with various electrophiles in a cascade fashion. researchgate.net

Biomimetic Cascades: Mimicking biosynthetic pathways found in nature can inspire the design of highly efficient and selective cascade reactions. For instance, a biomimetic cascade involving oxidation, 6π-electrocyclization, and a Diels-Alder dimerization has been used to synthesize complex natural products. tohoku.ac.jp

Integration of Advanced Analytical Techniques for In Situ Monitoring of Dienol Transformations

To fully understand and optimize the synthesis and subsequent reactions of dienols like Trideca-1,5-dien-4-ol, it is crucial to monitor these transformations in real-time. This is achieved through the use of in-situ analytical techniques. mt.com

Key Techniques and Their Applications:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy are powerful tools for monitoring reactions as they happen. mt.comcmdclabs.com These methods provide detailed information about molecular structure, concentration of reactants and products, and reaction kinetics. cmdclabs.compharmtech.com In-situ FTIR, for example, allows researchers to track the progress of a reaction in real-time, providing valuable data on kinetics and mechanisms. mt.com

Mass Spectrometry (MS): MS is another vital technique for identifying and quantifying compounds based on their mass-to-charge ratio. cmdclabs.com When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific method for analyzing complex reaction mixtures. tandfonline.com

Process Analytical Technology (PAT): The integration of these in-situ analytical techniques into a comprehensive PAT framework allows for a deep understanding and control of chemical processes. mt.com PAT enables the real-time monitoring of critical process parameters, ensuring consistent product quality and process efficiency. acs.org

The table below summarizes the application of various in-situ analytical techniques for monitoring dienol transformations.

| Analytical Technique | Information Provided | Advantages |

| NMR Spectroscopy | Structural elucidation and quantitative analysis of species in solution. pharmtech.com | Highly discriminatory for isomers and provides inherent quantitative data. pharmtech.com |

| FTIR Spectroscopy | Real-time tracking of functional group changes and reaction progress. mt.com | Provides detailed kinetic and mechanistic information. mt.com |

| Raman Spectroscopy | Measures vibrational modes of molecules, offering structural insights. cmdclabs.com | Non-destructive and can be used for in-situ monitoring of solid-state and solution-phase reactions. mdpi.com |

| Mass Spectrometry | Identification and quantification of reaction components. cmdclabs.com | High sensitivity and specificity, capable of detecting trace impurities. cmdclabs.com |

Leveraging Artificial Intelligence and Machine Learning for Chemical Research Optimization